molecular formula C5H11Cl2N3O B6222857 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride CAS No. 2758003-15-3

4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride

Cat. No. B6222857
CAS RN: 2758003-15-3
M. Wt: 200.1
InChI Key:
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Description

4-(Aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride (AMDP) is an organic compound that is widely used in scientific research. It is an important reagent for various biochemical and physiological experiments, and has been used in the synthesis of various compounds. AMDP has been studied for its potential application in drug development, as well as its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including drugs, pesticides, and pharmaceuticals. It has also been studied for its potential application in drug development, as well as its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Additionally, 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride has been used in the synthesis of a variety of other compounds, including dyes, catalysts, and polymers.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride is not fully understood. However, it is believed that the compound is a potent inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it has been shown to inhibit the activity of certain ion channels, such as the voltage-gated calcium channels.
Biochemical and Physiological Effects
4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it has been shown to inhibit the activity of certain ion channels, such as the voltage-gated calcium channels. It has also been shown to have anti-inflammatory, analgesic, and anti-convulsant effects.

Advantages and Limitations for Lab Experiments

The use of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride in lab experiments has a number of advantages. It is a relatively inexpensive and readily available reagent, and it can be easily synthesized and purified. Additionally, it is a potent inhibitor of certain enzymes and ion channels, making it a useful tool for studying the effects of these molecules. However, there are some limitations to its use in lab experiments. It is not a very stable compound and can easily degrade in the presence of light or heat. Additionally, it can be toxic if inhaled or ingested, so it should be handled with caution.

Future Directions

The potential applications of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride are numerous and varied. It could be used in the development of new drugs and pharmaceuticals, as well as in the synthesis of various compounds. Additionally, it could be used to study the effects of various enzymes and ion channels, as well as its potential anti-inflammatory, analgesic, and anti-convulsant effects. Additionally, further research into the synthesis and purification of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride could lead to more efficient methods of production. Finally, further research into the mechanism of action of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride could lead to a better understanding of its biochemical and physiological effects.

Synthesis Methods

The synthesis of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride is a straightforward process that involves the reaction of 1-methyl-1H-pyrazole-5-ol with an alkyl amine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an aqueous solution at room temperature. The product of the reaction is 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride, which is then isolated and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride involves the reaction of 4-formyl-1-methyl-1H-pyrazol-5-ol with hydroxylamine hydrochloride to form 4-(hydroxyamino)-1-methyl-1H-pyrazol-5-ol, which is then reacted with formaldehyde and ammonium chloride to form 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-formyl-1-methyl-1H-pyrazol-5-ol", "hydroxylamine hydrochloride", "formaldehyde", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "4-formyl-1-methyl-1H-pyrazol-5-ol is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 4-(hydroxyamino)-1-methyl-1H-pyrazol-5-ol.", "The resulting compound is then reacted with formaldehyde and ammonium chloride in the presence of a base such as sodium acetate to form 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol.", "The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol." ] }

CAS RN

2758003-15-3

Product Name

4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride

Molecular Formula

C5H11Cl2N3O

Molecular Weight

200.1

Purity

95

Origin of Product

United States

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